2-Chloro-6-fluorobenzyl alcohol is an organic compound with the molecular formula C7H6ClFO and a molecular weight of approximately 160.57 g/mol. It features a benzene ring substituted with a chlorine atom at the second position and a fluorine atom at the sixth position, along with a hydroxymethyl group (-CH2OH) attached to the benzene ring. This compound appears as a colorless liquid with a faint odor and is classified under various chemical databases, including PubChem and the NIST WebBook .
Currently, there is no scientific research readily available describing a specific mechanism of action for 2-Chloro-6-fluorobenzyl alcohol.
As with any chemical, it is advisable to handle 2-chloro-6-fluorobenzyl alcohol with proper precautions. Specific safety data sheets (SDS) are not readily available, but general safety guidelines for handling organic chemicals should be followed, including:
There are several synthetic routes for preparing 2-chloro-6-fluorobenzyl alcohol:
2-Chloro-6-fluorobenzyl alcohol has potential applications in various fields:
Several compounds share structural similarities with 2-chloro-6-fluorobenzyl alcohol. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Chlorobenzyl alcohol | Chlorine at the second position | Lacks fluorine; used in various organic syntheses |
| 6-Fluorobenzyl alcohol | Fluorine at the sixth position | Lacks chlorine; exhibits different biological activities |
| 4-Chloro-3-fluorobenzyl alcohol | Chlorine at the fourth position | Different substitution pattern; varied reactivity |
| Benzyl alcohol | No halogens present | Commonly used as a solvent and precursor in synthesis |
The uniqueness of 2-chloro-6-fluorobenzyl alcohol lies in its combination of both chlorine and fluorine substituents on the benzene ring, which may impart distinct chemical properties and potential biological activities compared to its analogs.
The synthesis of 2-chloro-6-fluorobenzyl alcohol dates to advancements in halogenated aromatic compound production. Early methods focused on substituting benzaldehyde derivatives, such as through chlorination or fluorination reactions. A pivotal development occurred in 2018, when an electrochemical approach was introduced, enabling the reduction of 2-chloro-6-fluorobenzaldehyde to the corresponding alcohol via cyclic voltammetry and constant-current electrolysis. This method achieved an 86% yield, highlighting its efficiency over traditional chemical reductions.
| Synthesis Method | Key Steps | Yield | References |
|---|---|---|---|
| Electrochemical reduction | Reduction of 2-chloro-6-fluorobenzaldehyde | 86% | |
| Chemical reduction | Catalytic hydrogenation of benzaldehyde derivatives | Variable |
The compound’s significance stems from its versatility as a building block in organic synthesis. The hydroxymethyl group facilitates functionalization, enabling reactions such as oxidation, esterification, or ether formation. The chlorine and fluorine substituents modulate electronic and steric effects, directing regioselectivity in electrophilic substitutions.
A comparison with structurally similar compounds reveals distinct reactivity profiles:
| Compound | Substitution Pattern | Key Applications |
|---|---|---|
| 2-Chlorobenzyl alcohol | Cl at C2, no F | Solvent, precursor in polymer synthesis |
| 6-Fluorobenzyl alcohol | F at C6, no Cl | Antimicrobial agents |
| 2-Chloro-6-fluorobenzyl alcohol | Cl at C2, F at C6, -CH₂OH | Pharmaceutical intermediates, agrochemicals |
| 4-Chloro-3-fluorobenzyl alcohol | Cl at C4, F at C3 | Fluorescent probes, material science |
This dual halogenation confers superior reactivity compared to mono-halogenated analogues, making it indispensable in targeted syntheses.
2-Chloro-6-fluorobenzyl alcohol serves as a key intermediate in synthesizing bioactive molecules. Its hydroxymethyl group is exploited to form esters, ethers, or amides, which are critical in drug candidates. For instance, derivatives with antimicrobial or antiviral properties have been explored.
The compound’s stability under harsh conditions and its ability to interact with biological targets make it valuable in pesticide and herbicide development. Fluorinated and chlorinated derivatives exhibit enhanced persistence and selectivity.
In polymer synthesis, the alcohol’s hydroxyl group enables cross-linking reactions, producing resins or polymers with improved thermal stability. Fluorinated polymers derived from this compound show resistance to solvents and high temperatures.
Research investigates its potential in creating fluorescent probes for biological imaging. The aromatic ring’s electron-withdrawing groups enhance fluorescence quantum yield, enabling real-time tracking of cellular processes.
The molecular structure of 2-Chloro-6-fluorobenzyl alcohol consists of a benzene ring bearing two halogen substituents at the 2 and 6 positions relative to the methylene bridge, with a primary alcohol functional group attached via the methylene carbon [1] [5]. The compound adopts a molecular formula of C₇H₆ClFO with a molecular weight of 160.57 grams per mole [2] [4].
The structural configuration demonstrates a vicinal disubstitution pattern where chlorine occupies the 2-position and fluorine the 6-position of the aromatic ring [3] [6]. This arrangement creates a unique electronic environment due to the proximity of the two electronegative halogen atoms, which significantly influences the compound's conformational behavior [7] [8].
The benzene ring maintains its characteristic planar geometry with alternating single and double bonds, while the methylene bridge (-CH₂-) connects the aromatic system to the hydroxyl group (-OH) [9] [10]. The hydroxyl group imparts primary alcohol characteristics to the molecule, enabling hydrogen bonding interactions that are crucial for its physical and chemical properties [11].
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆ClFO | [1] [2] |
| Molecular Weight (g/mol) | 160.57 | [1] [4] |
| Heavy Atoms | 10 | [3] |
| Aromatic Rings | 1 | [9] |
| Rotatable Bonds | 1 | [12] |
| Hydrogen Bond Donors | 1 | [12] |
| Hydrogen Bond Acceptors | 2 | [12] |
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the formal name being (2-chloro-6-fluorophenyl)methanol [12] [13]. Alternative nomenclature includes 2-chloro-6-fluorobenzyl alcohol, which reflects the benzyl alcohol structural framework with specific halogen substitution positions [4] [5].
The compound is classified under multiple chemical categories including halogenated aromatic compounds, primary alcohols, and fluorinated organic molecules [14]. The Chemical Abstracts Service registry number is 56456-50-9, providing unique identification in chemical databases [1] [2] [4].
The MDL number MFCD00004608 serves as an additional identifier in chemical information systems [1] [5]. The InChI Key ZZFCUESFXBCRSC-UHFFFAOYSA-N provides a standardized digital representation of the molecular structure [2] [6].
Synonymous names include 6-fluoro-2-chlorobenzyl alcohol, 2-chloro-6-fluorobenzylic alcohol, and (2-chloro-6-fluorophenyl)methanol, reflecting different naming conventions while maintaining structural accuracy [4] [5] [13].
The structural isomerism of 2-Chloro-6-fluorobenzyl alcohol encompasses several important aspects related to positional isomerism within the halogenated benzyl alcohol family [6]. The compound represents one specific regioisomer among the possible chlorofluorobenzyl alcohol variants, distinguished by its unique 2,6-dihalogen substitution pattern [15].
Positional isomers include 2-chloro-4-fluorobenzyl alcohol, 2-chloro-5-fluorobenzyl alcohol, 3-chloro-4-fluorobenzyl alcohol, and 3-chloro-5-fluorobenzyl alcohol, each exhibiting different electronic and steric properties [6] [15]. The ortho-relationship between the chlorine and fluorine substituents in 2-Chloro-6-fluorobenzyl alcohol creates distinct intramolecular interactions not present in meta or para isomers [7] [8].
Constitutional isomerism also extends to the relative positions of the alcohol group, though the methylene bridge location remains constant in benzyl alcohol derivatives [16]. The electronic effects of the halogen substituents vary significantly with their positional relationships, influencing both reactivity and physical properties [17].
The compound does not exhibit optical isomerism due to the absence of chiral centers in its structure [3]. However, conformational isomerism exists through rotation about the carbon-carbon bond connecting the aromatic ring to the methylene carbon, as well as rotation about the carbon-oxygen bond of the alcohol group [18] [7].
The bond lengths and angles in 2-Chloro-6-fluorobenzyl alcohol reflect the influence of halogen substitution on the aromatic system and the alcohol functional group [19] [7]. The carbon-chlorine bond length typically measures approximately 1.74 Ångströms, while the carbon-fluorine bond length is shorter at approximately 1.35 Ångströms, reflecting the smaller atomic radius of fluorine [19] [20].
The benzene ring maintains standard aromatic carbon-carbon bond lengths of approximately 1.39 Ångströms, though slight variations occur due to the electronic effects of the halogen substituents [9] [10]. The carbon-carbon bond connecting the aromatic ring to the methylene group typically measures 1.51 Ångströms, consistent with standard aromatic-aliphatic carbon bonds [19].
The carbon-oxygen bond length in the alcohol group measures approximately 1.43 Ångströms, characteristic of primary alcohols [11]. The oxygen-hydrogen bond length is approximately 0.96 Ångströms, typical for hydroxyl groups [11].
Bond angles within the aromatic ring remain close to 120 degrees, maintaining the hexagonal geometry despite halogen substitution [9]. The carbon-carbon-carbon angle at the methylene bridge approaches the tetrahedral angle of 109.5 degrees [10]. The carbon-carbon-oxygen angle at the alcohol group similarly approximates tetrahedral geometry [11].
Table 2: Typical Bond Parameters
| Bond Type | Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| C-Cl | ~1.74 | - | [19] [20] |
| C-F | ~1.35 | - | [19] [20] |
| C-C (aromatic) | ~1.39 | ~120 | [9] [10] |
| C-C (bridge) | ~1.51 | ~109.5 | [19] [10] |
| C-O | ~1.43 | ~109.5 | [11] |
| O-H | ~0.96 | - | [11] |
The conformational analysis of 2-Chloro-6-fluorobenzyl alcohol reveals complex behavior influenced by the ortho-halogen substitution pattern [7] [8]. Research indicates that ortho-halogenated benzyl alcohols can exist in multiple conformational states, including both chiral and achiral conformations [7] [8].
The primary conformational consideration involves the orientation of the methylene alcohol group relative to the aromatic ring plane [18] [16]. For benzyl alcohols, the preferred conformation typically positions the carbon-oxygen bond perpendicular to the aromatic ring plane, minimizing steric interactions [16].
However, the presence of ortho-halogens introduces additional conformational complexity through potential intramolecular interactions [7] [8]. The fluorine atom, being highly electronegative, can participate in weak hydrogen bonding interactions with the hydroxyl group, stabilizing specific conformational arrangements [18] [7].
Studies of related ortho-halogenated benzyl alcohols demonstrate that conformational preferences can be influenced by the size and electronegativity of the halogen substituents [7] [8]. The compound can adopt chiral conformations through rotation about the aromatic ring-methylene bond, though these conformations interconvert rapidly at room temperature [8].
Nuclear magnetic resonance studies of similar compounds indicate that coupling constants between the hydroxyl proton and methylene protons provide insight into conformational preferences [18]. The observed coupling patterns suggest restricted rotation due to intramolecular interactions involving the halogen substituents [18].
2-Chloro-6-fluorobenzyl alcohol occupies a unique position within the family of halogenated benzyl alcohols, sharing structural features with both fluorinated and chlorinated derivatives while exhibiting distinct properties resulting from its dual halogenation pattern [21] [17]. The compound's relationship to other halogenated benzyl alcohols provides important insights into structure-property relationships within this chemical class [17].
Comparison with 2-chlorobenzyl alcohol reveals the electronic and steric effects introduced by fluorine substitution at the 6-position . The additional fluorine atom increases the compound's electronegativity and dipole moment while reducing its molecular volume compared to dichlorinated analogues [20]. The melting point of 2-Chloro-6-fluorobenzyl alcohol (40-44°C) differs significantly from 2-chlorobenzyl alcohol (71°C), demonstrating the impact of halogen substitution on crystal packing [4] .
Fluorinated benzyl alcohols, including 2-fluorobenzyl alcohol and its derivatives, exhibit different conformational preferences compared to their chlorinated counterparts [23] [16]. The smaller size and higher electronegativity of fluorine create distinct intramolecular interaction patterns, particularly regarding hydrogen bonding with the hydroxyl group [23].
Research on halobenzyl alcohols as organogelators demonstrates that halogen positioning significantly influences self-assembly behavior [17]. The ortho-positioning of halogens in compounds like 2-Chloro-6-fluorobenzyl alcohol creates unique intermolecular interaction patterns through halogen bonding and other non-covalent interactions [17].
Studies of multiple halobenzyl alcohol derivatives reveal that compounds with ortho-halogen substitution exhibit enhanced gelation properties compared to meta or para isomers [17]. This behavior results from the specific geometric arrangement of halogen atoms that facilitates directional intermolecular interactions [17].
Table 3: Comparative Properties of Related Compounds
| Compound | Melting Point (°C) | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 2-Chloro-6-fluorobenzyl alcohol | 40-44 | 160.57 | Dual ortho-halogenation |
| 2-Chlorobenzyl alcohol | 71 | 142.58 | Single chlorine substitution |
| 2-Fluorobenzyl alcohol | - | 126.11 | Single fluorine substitution |
| 3-Chloro-4-fluorobenzyl alcohol | - | 160.57 | Meta-para halogenation |
The electrochemical behavior of 2-Chloro-6-fluorobenzyl alcohol, as studied through cyclic voltammetry, demonstrates irreversible reduction characteristics typical of halogenated aromatic alcohols [24]. The reduction potential and kinetic parameters reflect the combined electronic effects of both halogen substituents [24].
Synthetic approaches to 2-Chloro-6-fluorobenzyl alcohol and related compounds often involve selective halogenation of benzyl alcohol derivatives or reduction of corresponding halogenated benzaldehydes [21] [24]. The specific substitution pattern requires careful control of reaction conditions to achieve the desired regioisomer [21].
The compound's relationship to pharmaceutical and agrochemical intermediates highlights its importance in synthetic organic chemistry [21]. Fluorinated benzyl alcohols serve as valuable building blocks for bioactive molecules, with the specific halogenation pattern of 2-Chloro-6-fluorobenzyl alcohol providing unique reactivity profiles [21] [14].
2-Chloro-6-fluorobenzyl alcohol exhibits well-defined thermal transition points that are characteristic of organic halides. The compound demonstrates a melting point range of 40-44°C [1] [2] [3] [4] [5] [6] [7] [8], with most sources reporting values within this narrow range. The slight variation in reported values can be attributed to differences in sample purity and measurement conditions.
The boiling point shows considerably more variation in the literature, with values ranging from 160°C to 232°C [1] [2] [4] [8]. The lower estimate of 160°C is described as a "rough estimate" [1], while the higher value of 232°C is reported under standard atmospheric pressure conditions [2] [4]. This wide range suggests that the boiling point may be sensitive to experimental conditions and sample purity.
Limited information is available regarding specific phase transition behaviors of 2-Chloro-6-fluorobenzyl alcohol. The compound exists as a white to almost white crystalline powder at room temperature [1] [3] [5] [6] [7], indicating a well-defined crystalline structure. No specific data regarding polymorphic transitions, glass transition temperatures, or other phase changes have been reported in the available literature.
Calculated thermal stability parameters provide insights into the compound's behavior under elevated temperatures. Using the Joback method, the heat of fusion is estimated at 18.51 kJ/mol [9], while the heat of vaporization is calculated as 55.02 kJ/mol [9]. These values are typical for organic compounds of similar molecular weight and structure.
The critical temperature is predicted to be 722.69 K (449.54°C) [9], with a corresponding critical pressure of 4010.84 kPa [9]. The compound is reported to be stable under normal conditions but should be protected from heat and oxidizing agents [10] [11] [12] [13].
No specific UV-visible absorption data for 2-Chloro-6-fluorobenzyl alcohol has been identified in the available literature. The presence of aromatic substitution patterns with chlorine and fluorine atoms would be expected to influence the electronic transitions, but quantitative absorption characteristics remain unreported.
Limited fluorescence data is available for 2-Chloro-6-fluorobenzyl alcohol. The compound structure suggests potential fluorescence activity due to the aromatic system, but specific quantum yields, emission maxima, or fluorescence lifetimes have not been documented in the current literature.
2-Chloro-6-fluorobenzyl alcohol demonstrates good solubility in organic solvents, particularly in methanol and ethanol [14]. This behavior is consistent with the compound's structural features, where the hydroxyl group provides hydrogen bonding capability while the halogenated aromatic ring contributes to hydrophobic interactions.
The compound shows compatibility with various organic solvents commonly used in chemical synthesis and analysis, making it suitable for diverse applications in organic chemistry research [15].
The compound exhibits poor aqueous solubility [14], which is typical for halogenated aromatic alcohols. The calculated octanol-water partition coefficient (LogP) of 1.971 [9] indicates moderate lipophilicity, suggesting preference for organic phases over aqueous environments.
The predicted pKa value of 13.51±0.10 [1] [16] indicates that the compound behaves as a weak acid, with the hydroxyl group remaining largely un-ionized under physiological pH conditions. This high pKa value suggests that pH effects on solubility would be minimal under normal conditions.
Specific crystallographic data for 2-Chloro-6-fluorobenzyl alcohol, including unit cell parameters, space group, and detailed structural information, are not available in the current literature. The compound is described as existing in a crystalline powder form [1] [3] [5] [6] [7], but detailed X-ray diffraction studies have not been reported.
The compound exhibits a density of 1.2780 g/cm³ [1] [16], which is estimated based on structural considerations. The refractive index is reported as 1.542 [16], indicating the compound's optical properties.
Additional physical constants include a vapor pressure of 0.0434 mmHg at 25°C [16], suggesting low volatility at room temperature. The flash point is reported as greater than 110°C [2] [4] [5] [6] [7] [8], indicating relatively safe handling characteristics from a fire hazard perspective.
Predicted collision cross section (CCS) values are available for various adduct types of 2-Chloro-6-fluorobenzyl alcohol [17]. The CCS values range from 120.6 Ų to 173.5 Ų depending on the specific adduct formed during mass spectrometry analysis.
Notable CCS values include 125.1 Ų for the [M+H]⁺ adduct and 135.7 Ų for the [M+Na]⁺ adduct [17]. These values are consistent with the molecular size and shape of the compound and can be useful for identification purposes in ion mobility spectrometry applications.
Irritant